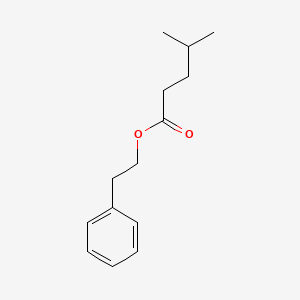
2-Phenylethyl 4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl 4-methylpentanoate is an organic compound with the molecular formula C14H20O2. It is an ester formed from the reaction of 2-phenylethanol and 4-methylpentanoic acid. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenylethyl 4-methylpentanoate can be synthesized through an esterification reaction between 2-phenylethanol and 4-methylpentanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethyl 4-methylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-phenylethanol and 4-methylpentanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-Phenylethanol and 4-methylpentanoic acid.
Reduction: 2-Phenylethyl 4-methylpentanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Phenylethyl 4-methylpentanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl 4-methylpentanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethyl acetate: Another ester with a similar fruity aroma, commonly used in fragrances.
2-Phenylethyl butyrate: Known for its pleasant smell and used in flavorings.
2-Phenylethyl propionate: Used in perfumes and flavorings for its sweet, floral scent.
Uniqueness
2-Phenylethyl 4-methylpentanoate is unique due to its specific combination of 2-phenylethanol and 4-methylpentanoic acid, which imparts a distinct fruity aroma that is different from other esters. Its specific chemical structure also influences its reactivity and applications in various fields.
Propiedades
Número CAS |
100863-65-8 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-phenylethyl 4-methylpentanoate |
InChI |
InChI=1S/C14H20O2/c1-12(2)8-9-14(15)16-11-10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Clave InChI |
ZFDUAICVBIJPDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(=O)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















